molecular formula C10H14BClO3 B572321 2-Chloro-5-isobutoxyphenylboronic acid CAS No. 1256346-11-8

2-Chloro-5-isobutoxyphenylboronic acid

Cat. No. B572321
CAS RN: 1256346-11-8
M. Wt: 228.479
InChI Key: CTXMQMLBCJQLHJ-UHFFFAOYSA-N
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Description

2-Chloro-5-isobutoxyphenylboronic acid is a chemical compound with the molecular formula C10H14BClO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-isobutoxyphenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and an isobutoxy group . The molecular weight of this compound is 228.48 .


Chemical Reactions Analysis

Boronic acids, including 2-Chloro-5-isobutoxyphenylboronic acid, are known for their versatility in chemical reactions. They can undergo a range of transformations including oxidations, aminations, halogenations, and C–C bond formations .


Physical And Chemical Properties Analysis

2-Chloro-5-isobutoxyphenylboronic acid is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Environmental Monitoring

They are employed in detecting environmental pollutants due to their selective binding to certain chemicals.

For a more detailed analysis of 2-Chloro-5-isobutoxyphenylboronic acid specifically, further research would be needed, possibly through academic databases or contacting experts in the field .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

2-Chloro-5-isobutoxyphenylboronic acid is a boronic acid derivative. Boronic acids are commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst . This process, known as transmetalation, forms a new carbon-carbon bond . The 2-Chloro-5-isobutoxyphenylboronic acid specifically provides the 2-Chloro-5-isobutoxyphenyl group to the reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The introduction of the 2-Chloro-5-isobutoxyphenyl group can significantly alter the properties of the resulting compound, potentially affecting its activity in biological systems .

Pharmacokinetics

As a boronic acid, it is likely to be relatively stable under physiological conditions . Its bioavailability would depend on the specific context of its use, such as its incorporation into a larger molecule .

Result of Action

The primary result of the action of 2-Chloro-5-isobutoxyphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 2-Chloro-5-isobutoxyphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a base and is often performed in an aqueous environment . The reaction may also be affected by the presence of other functional groups in the reaction mixture .

properties

IUPAC Name

[2-chloro-5-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXMQMLBCJQLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681650
Record name [2-Chloro-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-isobutoxyphenylboronic acid

CAS RN

1256346-11-8
Record name Boronic acid, B-[2-chloro-5-(2-methylpropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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